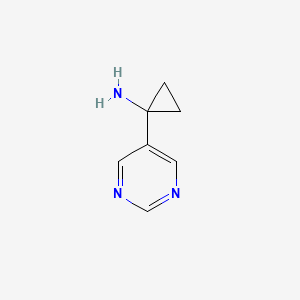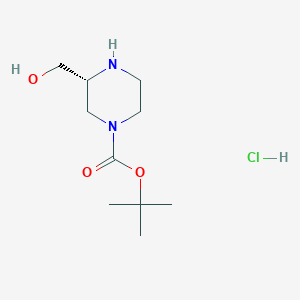![molecular formula C9H9Cl2N3O B3091175 {[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride CAS No. 1217095-86-7](/img/structure/B3091175.png)
{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride
Descripción general
Descripción
The compound “{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Attached to this ring is a 2-chlorophenyl group and a methylamine group. The entire compound is in the form of a hydrochloride, meaning it is paired with a chloride ion.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The presence of these functional groups would likely be confirmed through spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring, the 2-chlorophenyl group, and the methylamine group. The oxadiazole ring is known to participate in a variety of chemical reactions . The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the methylamine group could participate in reactions typical of amines.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis of compounds containing the 1,2,4-oxadiazole ring often involves innovative chemical reactions that showcase the versatility of these compounds. For example, the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to the formation of tertiary amine derivatives, demonstrating a ring-fission/C–C bond cleavage reaction unique to this class of compounds (Jäger et al., 2002). Furthermore, the synthesis of new heterocyclic fused rings based on the 1,3,4-oxadiazole framework showcases the potential for creating novel compounds with diverse chemical properties (Abbas et al., 2017).
Antimicrobial and Anticancer Properties
Some derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, a series of Mannich bases bearing the 1,3,4-oxadiazoline ring system were synthesized and screened for their antimicrobial properties, revealing promising activity against various pathogens (JagadeeshPrasad et al., 2015). Additionally, novel 1,2,4-oxadiazole derivatives have been synthesized and tested for anticancer activity, indicating the potential of these compounds in developing new anticancer therapies (Yakantham et al., 2019).
Material Science Applications
The unique structural features of 1,2,4-oxadiazole derivatives also make them suitable for applications in material science, particularly in the development of new polymers with desirable properties. For example, new polyamide and poly(amide-imide)s containing the 1,3,4-oxadiazole ring in the side chain have been synthesized, exhibiting high thermal stability and interesting optical properties, such as fluorescence in the blue region, which could be beneficial for applications in optoelectronic devices (Hamciuc et al., 2015).
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-4-2-1-3-6(7)9-12-8(5-11)14-13-9;/h1-4H,5,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKJDKPOOSXXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



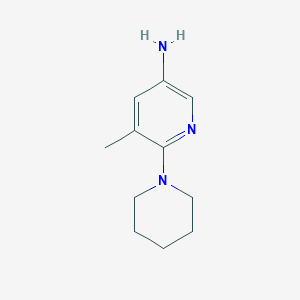

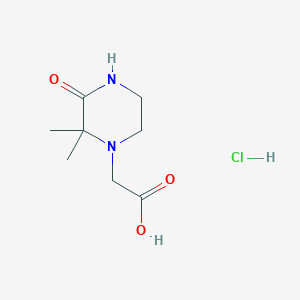
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)
amine hydrochloride](/img/structure/B3091137.png)
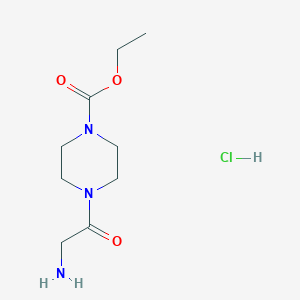
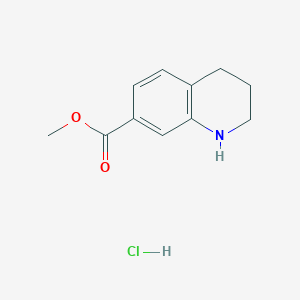
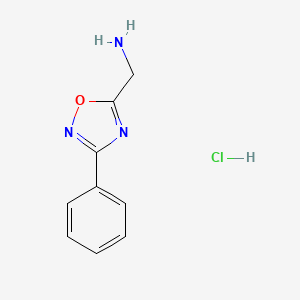
![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)

